molecular formula C10H10ClN3O2 B12508970 Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12508970
M. Wt: 239.66 g/mol
InChI Key: NGSVZUYCEZWBJZ-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazines to form pyrazoles. These pyrazoles are then subjected to cyclization reactions with suitable reagents to form the pyrazolo[1,5-a]pyrimidine core.

Chemical Reactions Analysis

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the chloro substituent, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo further cyclization reactions to form more complex structures

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation. Additionally, it can modulate endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

These comparisons highlight the unique properties of this compound, such as its specific photophysical characteristics and potential therapeutic applications.

Biological Activity

Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS No. 2365242-43-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its anticancer properties and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Purity : ≥95%
  • Structural Features : The compound features a pyrazolo-pyrimidine scaffold which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer activity. The following sections detail the findings from various research studies.

In Vitro Studies

  • Cell Line Evaluation :
    • This compound was tested against several cancer cell lines. Notably, it showed potent inhibitory effects on renal carcinoma cell line RFX 393 with an IC50 value of approximately 11.70 µM . This indicates a moderate level of cytotoxicity compared to standard reference compounds.
  • Mechanism of Action :
    • The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cell cycle regulation and survival signaling pathways in cancer cells. Molecular docking studies revealed that the compound binds effectively to the active sites of these enzymes, mimicking the action of known inhibitors like milciclib and repotrectinib .

Cell Cycle Analysis

The impact on the cell cycle was assessed using flow cytometry:

  • Treatment with ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine resulted in significant G0/G1 phase arrest, with treated cells showing an increase to 84.36% in this phase compared to control groups . This suggests that the compound effectively halts cell proliferation by inducing cell cycle arrest.

Structure-Activity Relationship (SAR)

The structural characteristics of ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine are critical for its biological activity. Modifications to the pyrazolo-pyrimidine core can enhance potency and selectivity:

  • Compounds with varied substituents at positions 5 and 7 have shown differing levels of activity against CDK2 and TRKA, highlighting the importance of these positions in maintaining bioactivity .

Summary of Findings

StudyCompoundActivityIC50 (µM)Notes
Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidineCDK2/TRKA Inhibition11.70Moderate cytotoxicity against RFX 393
Various Pyrazolo DerivativesBroad-spectrum anticancer activityVariesSignificant binding interactions observed

Properties

Molecular Formula

C10H10ClN3O2

Molecular Weight

239.66 g/mol

IUPAC Name

ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-8(11)14-9(12-7)4-6(2)13-14/h4-5H,3H2,1-2H3

InChI Key

NGSVZUYCEZWBJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC(=NN2C(=C1)Cl)C

Origin of Product

United States

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